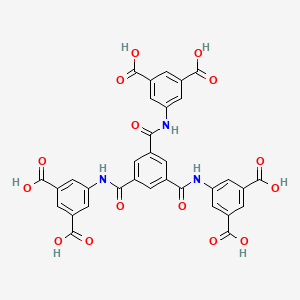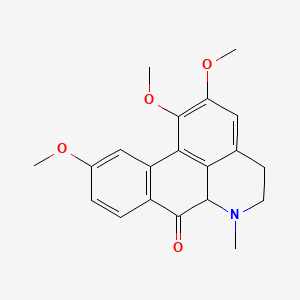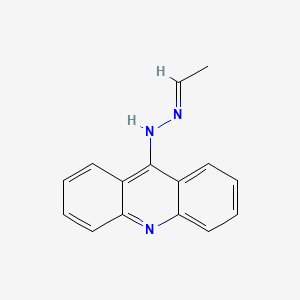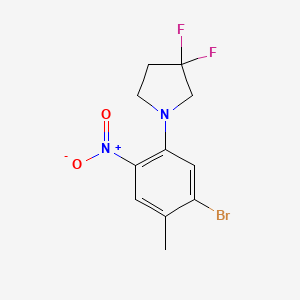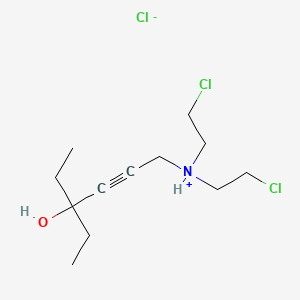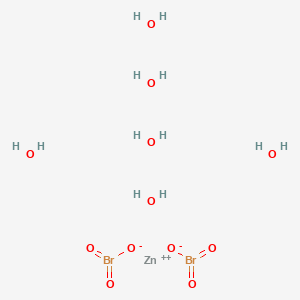![molecular formula C36H45ErF9O6 B13731050 erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one CAS No. 39017-76-0](/img/structure/B13731050.png)
erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one is a complex organometallic compound. This compound features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique reactivity. The presence of erbium, a rare earth element, adds to its significance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trimethyl groups: This step often involves alkylation reactions.
Attachment of the trifluoro-1-hydroxyethylidene group: This can be done through a series of substitution and addition reactions.
Complexation with erbium: The final step involves the coordination of erbium to the organic ligand under controlled conditions, often in the presence of a suitable solvent and at a specific temperature
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of erbium.
Reduction: Reduction reactions can be used to modify the organic ligand or the erbium center.
Substitution: The trifluoro-1-hydroxyethylidene group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation states of erbium, while substitution could result in various functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique reactivity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It is used in the production of advanced materials, such as high-performance polymers and nanomaterials
Mecanismo De Acción
The mechanism by which erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one exerts its effects involves coordination chemistry. The erbium ion interacts with various molecular targets through coordination bonds, influencing the reactivity and stability of the compound. This interaction can affect molecular pathways, such as catalytic cycles in chemical reactions or binding interactions in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclo[2.2.1]heptane core but differ in their functional groups.
Erbium complexes: Other erbium-containing compounds with different organic ligands.
Uniqueness
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one is unique due to the combination of its bicyclo[2.2.1]heptane structure and the presence of erbium. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
39017-76-0 |
|---|---|
Fórmula molecular |
C36H45ErF9O6 |
Peso molecular |
912.0 g/mol |
Nombre IUPAC |
erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/3C12H15F3O2.Er/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7+;/t3*6-,11+;/m111./s1 |
Clave InChI |
COWNJRXIYSQDDV-PSMAIOHISA-N |
SMILES isomérico |
C[C@@]12C([C@@H](/C(=C(\O)/C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(\O)/C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(\O)/C(F)(F)F)/C1=O)CC2)(C)C.[Er] |
SMILES canónico |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



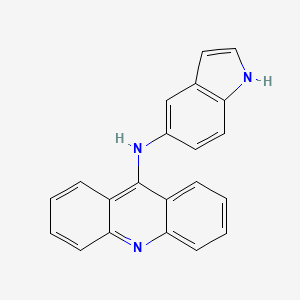
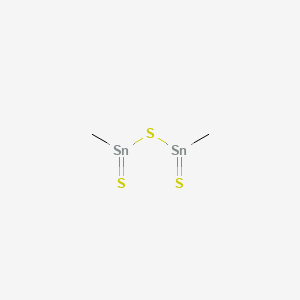
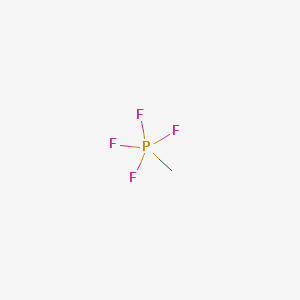

![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)
